molecular formula C11H15N3O2 B14844551 3-Cyclopropoxy-4-(dimethylamino)picolinamide

3-Cyclopropoxy-4-(dimethylamino)picolinamide

Cat. No.: B14844551
M. Wt: 221.26 g/mol
InChI Key: STOUWOITINWAIQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-(dimethylamino)picolinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a picolinamide core

Preparation Methods

The synthesis of 3-Cyclopropoxy-4-(dimethylamino)picolinamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a cyclopropoxy-substituted boronic acid with a dimethylamino-substituted picolinamide precursor.

Chemical Reactions Analysis

3-Cyclopropoxy-4-(dimethylamino)picolinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

3-Cyclopropoxy-4-(dimethylamino)picolinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-(dimethylamino)picolinamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Cyclopropoxy-4-(dimethylamino)picolinamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

3-cyclopropyloxy-4-(dimethylamino)pyridine-2-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-14(2)8-5-6-13-9(11(12)15)10(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,15)

InChI Key

STOUWOITINWAIQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=NC=C1)C(=O)N)OC2CC2

Origin of Product

United States

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